N-[(furan-2-yl)methyl]oxolane-3-carboxamide
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Overview
Description
N-[(furan-2-yl)methyl]oxolane-3-carboxamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]oxolane-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under specific conditions. One method involves using a microwave reactor to facilitate the reaction, which can significantly reduce reaction times and improve yields. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]oxolane-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives can inhibit the epidermal growth factor receptor (EGFR), leading to anticancer effects . The compound’s structure allows it to bind to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also targets the epidermal growth factor receptor and has shown potent anticancer activity.
N-(furan-2-ylmethyl)furan-2-carboxamide: Similar in structure, this compound is used in the synthesis of bio-based materials.
Uniqueness
N-[(furan-2-yl)methyl]oxolane-3-carboxamide is unique due to its tetrahydrofuran ring, which imparts different chemical and physical properties compared to other furan derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-2,4,8H,3,5-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEMWOYVLCBUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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